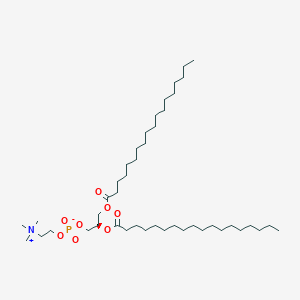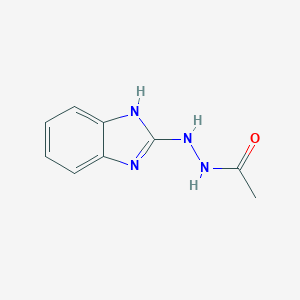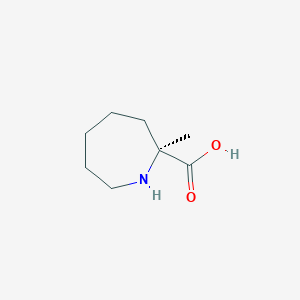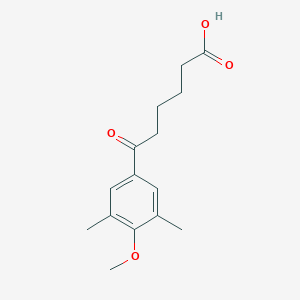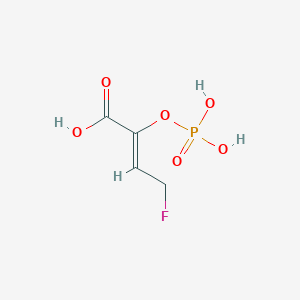
(Z)-4-fluoro-2-phosphonooxybut-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-fluoro-2-phosphonooxybut-2-enoic acid, commonly known as F-2-PB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. F-2-PB is a phosphonate derivative that has been found to exhibit neuroprotective properties and has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The neuroprotective effects of F-2-PB are thought to be mediated by its ability to activate the Nrf2-ARE signaling pathway. This pathway is responsible for regulating the expression of genes involved in antioxidant defense and detoxification. F-2-PB has been shown to upregulate the expression of Nrf2 and its downstream targets, including heme oxygenase-1 and glutathione peroxidase. This leads to increased antioxidant capacity and reduced oxidative stress in the brain.
Biochemical and Physiological Effects
F-2-PB has been shown to have a number of biochemical and physiological effects in animal models. It has been found to reduce oxidative stress and inflammation in the brain, as well as protect against neuronal cell death. F-2-PB has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. In addition, F-2-PB has been found to have a good safety profile and low toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using F-2-PB in lab experiments is its neuroprotective properties. This makes it a useful tool for studying the mechanisms underlying neurological disorders and for developing new treatments. In addition, F-2-PB has been found to have a good safety profile and low toxicity, which makes it suitable for use in animal models.
One of the limitations of using F-2-PB in lab experiments is its low solubility in water, which can make it difficult to administer. In addition, the synthesis method for F-2-PB is complex and has a low overall yield, which can make it expensive to produce.
Direcciones Futuras
There are several future directions for research on F-2-PB. One area of research is to further investigate its potential therapeutic applications in neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is to develop more efficient synthesis methods for F-2-PB that can increase its overall yield and reduce its cost. Finally, future research could focus on developing new derivatives of F-2-PB that have improved solubility and bioavailability.
Métodos De Síntesis
The synthesis of F-2-PB involves a multi-step process that starts with the reaction of ethyl 4-fluoroacetoacetate with diethyl phosphite to produce ethyl 4-fluoro-3-oxobutanoate. This intermediate is then reacted with hydroxylamine hydrochloride to produce ethyl 4-fluoro-3-hydroxybutanoate, which is then treated with triphosgene to produce (Z)-4-fluoro-2-phosphonooxybut-2-enoic acid. The overall yield of this synthesis method is around 25%.
Aplicaciones Científicas De Investigación
F-2-PB has been extensively studied for its potential therapeutic applications in neurological disorders. It has been found to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain. F-2-PB has been shown to protect against neuronal cell death in animal models of Alzheimer's disease and Parkinson's disease. In addition, F-2-PB has been studied for its potential use in treating ischemic stroke and traumatic brain injury.
Propiedades
Número CAS |
112505-10-9 |
|---|---|
Nombre del producto |
(Z)-4-fluoro-2-phosphonooxybut-2-enoic acid |
Fórmula molecular |
C4H6FO6P |
Peso molecular |
200.06 g/mol |
Nombre IUPAC |
(Z)-4-fluoro-2-phosphonooxybut-2-enoic acid |
InChI |
InChI=1S/C4H6FO6P/c5-2-1-3(4(6)7)11-12(8,9)10/h1H,2H2,(H,6,7)(H2,8,9,10)/b3-1- |
Clave InChI |
VBDHHJPTZBTOGT-IWQZZHSRSA-N |
SMILES isomérico |
C(/C=C(/C(=O)O)\OP(=O)(O)O)F |
SMILES |
C(C=C(C(=O)O)OP(=O)(O)O)F |
SMILES canónico |
C(C=C(C(=O)O)OP(=O)(O)O)F |
Sinónimos |
3-(fluoromethyl)phosphoenolpyruvate 3-FMPEP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(Dimethylamino)(dimethyl)silyl]butanenitrile](/img/structure/B53559.png)

![([1,2,4]Triazolo[3,4-B][1,3]benzothiazol-3-ylthio)acetic acid](/img/structure/B53568.png)
